Fmoc-Gln(Trt)-Osu
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Overview
Description
Fmoc-Gln(Trt)-Osu, also known as N-α-Fmoc-N-γ-trityl-L-glutamine N-hydroxysuccinimide ester, is a derivative of glutamine used in peptide synthesis. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the α-amino group and a trityl (Trt) protecting group at the γ-amino group. The N-hydroxysuccinimide (Osu) ester is a reactive group that facilitates the coupling of the protected amino acid to other molecules, making it a valuable reagent in the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gln(Trt)-Osu typically involves the protection of the glutamine molecule with Fmoc and Trt groups, followed by the activation of the carboxyl group with N-hydroxysuccinimide. The general steps are as follows:
Protection of Glutamine: The α-amino group of glutamine is protected with the Fmoc group using Fmoc-Cl in the presence of a base such as sodium carbonate. The γ-amino group is protected with the Trt group using trityl chloride in the presence of a base like pyridine.
Activation with N-hydroxysuccinimide: The carboxyl group of the protected glutamine is activated by reacting with N-hydroxysuccinimide and a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the Osu ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale protection: Using automated peptide synthesizers to protect the amino groups with Fmoc and Trt groups.
Activation: Employing high-efficiency reactors to activate the carboxyl group with N-hydroxysuccinimide and coupling reagents under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Gln(Trt)-Osu undergoes several types of chemical reactions, including:
Substitution Reactions: The Osu ester group reacts with nucleophiles such as amines to form amide bonds, which is essential in peptide synthesis.
Deprotection Reactions: The Fmoc and Trt protecting groups can be removed under specific conditions to expose the free amino groups.
Common Reagents and Conditions
Substitution: Reactions typically occur in the presence of a base such as triethylamine in solvents like dimethylformamide (DMF).
Deprotection: Fmoc groups are removed using piperidine in DMF, while Trt groups are removed using trifluoroacetic acid (TFA) in the presence of scavengers like water and triisopropylsilane.
Major Products
Peptides: The primary products formed from the reactions involving this compound are peptides with specific sequences, depending on the nucleophiles used in the substitution reactions.
Scientific Research Applications
Chemistry
Fmoc-Gln(Trt)-Osu is widely used in solid-phase peptide synthesis (SPPS) to create peptides with high purity and specific sequences. It is particularly useful in the synthesis of complex peptides and proteins for research and therapeutic purposes.
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the structure-function relationships of peptides and proteins.
Medicine
This compound is employed in the development of peptide-based drugs and therapeutic agents. It is used to synthesize peptides that can act as enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules.
Industry
In the pharmaceutical and biotechnology industries, this compound is used in the large-scale production of peptide-based drugs and diagnostic agents. It is also used in the development of new materials and biomolecules for various applications.
Mechanism of Action
The mechanism of action of Fmoc-Gln(Trt)-Osu involves the formation of amide bonds through nucleophilic substitution reactions. The Osu ester group reacts with nucleophiles such as amines to form stable amide bonds, which are essential in peptide synthesis. The Fmoc and Trt protecting groups prevent unwanted side reactions during the synthesis process and can be selectively removed to expose the free amino groups for further reactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gln(Trt)-OH: This compound is similar to Fmoc-Gln(Trt)-Osu but lacks the N-hydroxysuccinimide ester group. It is used in peptide synthesis but requires additional activation steps.
Fmoc-Gln-OH: This compound has only the Fmoc protecting group and is used in simpler peptide synthesis processes.
Fmoc-Gln(Trt)-Ser(psiMe,Mepro)-OH: This compound includes a serine residue with specific modifications and is used in the synthesis of specialized peptides.
Uniqueness
This compound is unique due to the presence of the N-hydroxysuccinimide ester group, which facilitates efficient coupling reactions in peptide synthesis. This makes it a valuable reagent for creating complex peptides and proteins with high specificity and purity.
Properties
CAS No. |
177609-15-3 |
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Molecular Formula |
C43H37N3O7 |
Molecular Weight |
707.8 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoate |
InChI |
InChI=1S/C43H37N3O7/c47-38(45-43(29-14-4-1-5-15-29,30-16-6-2-7-17-30)31-18-8-3-9-19-31)25-24-37(41(50)53-46-39(48)26-27-40(46)49)44-42(51)52-28-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36/h1-23,36-37H,24-28H2,(H,44,51)(H,45,47)/t37-/m0/s1 |
InChI Key |
NEBXIMYNWDLBOQ-QNGWXLTQSA-N |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Origin of Product |
United States |
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